2,2'-Dithiobis(4-pentylphenol)
Description
Structure
3D Structure
Properties
CAS No. |
60774-06-3 |
|---|---|
Molecular Formula |
C22H30O2S2 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
2-[(2-hydroxy-5-pentylphenyl)disulfanyl]-4-pentylphenol |
InChI |
InChI=1S/C22H30O2S2/c1-3-5-7-9-17-11-13-19(23)21(15-17)25-26-22-16-18(10-8-6-4-2)12-14-20(22)24/h11-16,23-24H,3-10H2,1-2H3 |
InChI Key |
QFIVQAAPVGDRHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=C(C=C1)O)SSC2=C(C=CC(=C2)CCCCC)O |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 Dithiobis 4 Pentylphenol
Precursor Synthesis Strategies for 4-Pentylphenol (B72810) Derivatives
The primary precursor for the target molecule is 4-pentylphenol. Its synthesis involves the attachment of a pentyl group to a phenol (B47542) ring, a process that can be achieved through various alkylation strategies.
Alkylation Approaches for Pentylphenols
The introduction of a pentyl group onto the phenol ring is commonly achieved via electrophilic aromatic substitution, most notably the Friedel-Crafts alkylation and acylation reactions. chemicalbook.com
One established route to 4-pentylphenol begins with the O-acylation of phenol with pentanoyl chloride (valeroyl chloride). nih.gov The resulting phenyl pentanoate then undergoes a Fries rearrangement, typically in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), to yield 4'-hydroxyvalerophenone. nih.gov The final step in this sequence is the reduction of the ketone group to an alkane, which can be accomplished through methods like the Wolff-Kishner reaction or catalytic hydrogenation, to afford 4-pentylphenol. nih.gov
Alternatively, direct Friedel-Crafts alkylation of phenol can be employed. nih.govgoogle.com This reaction involves treating phenol with a pentylating agent, such as a pentyl halide or an alkene (e.g., 1-pentene), in the presence of a Lewis acid catalyst. nih.govgoogle.com The hydroxyl group of phenol is an ortho, para-directing group, leading to a mixture of 2-pentylphenol and 4-pentylphenol. The para-isomer is often the major product due to reduced steric hindrance. google.com
A two-step alkylation process has also been described for similar compounds, where a monoalkylated phenol is first produced and then subjected to a second alkylation step under different catalytic conditions to achieve di-alkylation. google.com For instance, phenol can be mono-alkylated with isoamylene using aluminum phenoxide as a catalyst to primarily form o-tert-pentyl-phenol, which is then further alkylated to yield the 2,4-disubstituted product. google.com
Optimization of Reaction Conditions for Phenolic Precursors
The efficiency and selectivity of the synthesis of 4-pentylphenol and its derivatives are highly dependent on the reaction conditions. Key parameters for optimization include the choice of catalyst, solvent, temperature, and the nature of the alkylating agent. orgsyn.orggoogle.com
In Friedel-Crafts reactions, the activity of the Lewis acid catalyst is a critical factor. nih.gov Catalysts are often categorized by their activity level, ranging from very active (e.g., AlCl₃, AlBr₃) to mild (e.g., BCl₃, SnCl₄). nih.gov The choice of catalyst can help minimize side reactions such as polyalkylation and carbocation rearrangements. nih.gov Using an excess of the aromatic substrate is a common strategy to reduce the extent of polyalkylation. google.com
The solvent can also significantly influence the reaction outcome. For instance, in some iodine-catalyzed reactions, ethanol (B145695) has been found to be a superior solvent compared to methanol, acetonitrile (B52724), or DMF. orgsyn.org For other systems, such as dehydrative alkylation, dichloromethane (B109758) is a common choice. molbase.com Temperature is another crucial variable; for example, the synthesis of 4,4'-dithiobis(2,6-di-t-butylphenol) via reaction with sulfur monochloride can be conducted at temperatures ranging from -78 °C to 100 °C. justia.com
The table below summarizes various catalysts used in Friedel-Crafts and related alkylation reactions.
Table 1: Catalyst Systems for Phenol Alkylation
| Catalyst Type | Examples | Activity Level |
|---|---|---|
| Lewis Acids | AlCl₃, AlBr₃, GaCl₃ | Very Active |
| InCl₃, SbCl₅, FeCl₃ | Moderately Active | |
| BCl₃, SnCl₄, TiCl₄ | Mild | |
| Solid Acids | Activated Bauxite, Atlapulgite Clay | Varies |
| Other | Trifluoromethanesulfonic acid (TfOH) | Strong Brønsted Acid |
| Aluminum Phenoxide | Specific for ortho-alkylation |
Disulfide Bond Formation Chemistry
The formation of the S-S bond in 2,2'-Dithiobis(4-pentylphenol) can be achieved either through the oxidative coupling of a thiol precursor, 2-mercapto-4-pentylphenol, or by direct reaction of 4-pentylphenol with a sulfur-transfer reagent.
Oxidative Coupling Reactions for Thiol-to-Disulfide Conversion
The classic method for forming a disulfide bond is the oxidation of two thiol (-SH) groups. researcher.life In the context of the target molecule, this involves the synthesis of 2-mercapto-4-pentylphenol, a compound mentioned as a key intermediate for polyphenol disulfides. google.comunt.edu The synthesis of such mercaptophenols can be achieved through methods like the reduction of corresponding phenolsulfonic acids. google.com Another route involves the hydrogenolysis of polythiobisphenols using a catalyst like Raney nickel. chemicalbook.com
Once the 2-mercapto-4-pentylphenol precursor is obtained, it can be converted to the corresponding disulfide through oxidative coupling. google.com This oxidation can be carried out using a wide array of oxidizing agents. guidechem.comresearchgate.net Common oxidants include hydrogen peroxide, often in the presence of a catalyst, as well as air (O₂). guidechem.comresearchgate.net The reaction is a two-electron oxidation where each sulfur atom loses a hydrogen atom and gains a bond to the other sulfur atom. researcher.life
The table below lists various oxidizing systems used for the conversion of thiols to disulfides.
Table 2: Reagents for Oxidative Coupling of Thiols
| Oxidizing Agent | Catalyst/Conditions | Substrate Scope |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Iodide ion or Iodine | Broad (Alkyl, Aryl, Heterocyclic) google.com |
| Hydrogen Peroxide (H₂O₂) | γ-Fe₂O₃–SO₃H nanoparticles | Aromatic thiols guidechem.com |
| Air (Oxygen) | Laccase-mediator system | Heterocyclic thiols researchgate.net |
| Dimethyl Sulfoxide (DMSO) | Hydroiodic acid (HI) | Aromatic and Aliphatic thiols google.com |
| Trimethylammonium Fluorochromate (TriMFC) | Silica (B1680970) gel, Microwave irradiation | Various thiols researchgate.net |
Mechanistic Pathways of Disulfide Bond Formation
The formation of a disulfide bond from thiols is a redox reaction that can proceed through several mechanistic pathways, primarily involving either two-electron or one-electron oxidation processes.
In many cases, the reaction proceeds via a thiol-disulfide exchange mechanism. lookchem.com This process is initiated by the deprotonation of a thiol to form a more nucleophilic thiolate anion (-S⁻). lookchem.com This thiolate can then attack an oxidized sulfur species. In protein chemistry, for example, a thiolate attacks a disulfide bond in a protein disulfide isomerase (PDI) enzyme to form a mixed disulfide intermediate. A subsequent nucleophilic attack by another substrate thiol releases the enzyme and forms the new disulfide bond in the substrate.
Alternatively, direct oxidation of the thiol can occur. Two-electron oxidation pathways often involve the formation of a sulfenic acid (RSOH) intermediate, which then rapidly reacts with another thiol molecule to yield the disulfide. Another pathway involves a sulfenyl intermediate, such as a sulfenyl halide (RSX), which can either hydrolyze to a sulfenic acid or react directly with a thiol to form the disulfide.
One-electron oxidation pathways generate thiyl radicals (RS•). The recombination of two thiyl radicals directly produces the disulfide bond.
A direct synthesis route for dithiobisphenols involves the reaction of a phenol with sulfur monochloride (S₂Cl₂). justia.com In this electrophilic substitution reaction, S₂Cl₂ acts as the sulfur source, and the reaction is typically catalyzed by a Lewis acid or iron powder. justia.com The mechanism likely involves the electrophilic attack of a sulfur species on two molecules of the phenol at the ortho position to the hydroxyl group.
Catalyst Systems for Selective Disulfide Linkage
Achieving selective formation of the desired disulfide bond, without over-oxidation to species like sulfoxides or sulfonic acids, often requires the use of specific catalyst systems. guidechem.com The choice of catalyst is crucial for controlling the reaction's efficiency and selectivity.
For the direct synthesis from phenols, catalysts such as iron powder or Lewis acids like ferric chloride, aluminum chloride, and zinc chloride are effective when using sulfur monochloride as the sulfurizing agent. justia.com
For the oxidative coupling of thiols, a variety of catalytic systems have been developed:
Metal-based Catalysts: Nickel catalysts have been shown to be effective for the reductive cross-coupling of thiosulfonates to form both symmetrical and unsymmetrical disulfides under mild, oxidant-free conditions. Supported iron oxide nanoparticles (γ-Fe₂O₃–SO₃H) have been used with hydrogen peroxide for the chemoselective oxidation of aromatic thiols. guidechem.com
Enzymatic Catalysts: Laccase, an oxidoreductase enzyme, can be used in combination with a mediator and aerial oxygen to catalyze the formation of disulfides from heterocyclic thiols under mild conditions. researchgate.net In biological systems, enzymes like protein disulfide isomerase (PDI) and ER oxidoreductin 1 (Ero1) are responsible for catalyzing disulfide bond formation in proteins.
Iodine-based Catalysts: Catalytic amounts of iodide ions (e.g., from NaI) or molecular iodine (I₂) can effectively mediate the oxidation of thiols to disulfides using hydrogen peroxide as the terminal oxidant. google.com The proposed mechanism involves the in-situ generation of iodine, which then facilitates the disulfide formation. google.com
Multistep Synthetic Pathways for 2,2'-Dithiobis(4-pentylphenol)
The construction of 2,2'-Dithiobis(4-pentylphenol) is typically achieved through a multistep pathway that first involves the synthesis of a key intermediate, a thiolated pentylphenol, followed by a coupling reaction to form the final disulfide bridge.
Synthesis of Intermediate Thiolated Pentylphenols
The critical intermediate required for the synthesis of 2,2'-Dithiobis(4-pentylphenol) is 2-mercapto-4-pentylphenol. A prominent and effective method for the preparation of such thiophenols from their corresponding phenols is the Newman-Kwart rearrangement. wikipedia.orgorganic-chemistry.orgjk-sci.com This reaction sequence allows for the introduction of a thiol group onto the aromatic ring.
The process commences with the deprotonation of the starting material, 4-pentylphenol, using a suitable base. The resulting phenoxide is then reacted with a thiocarbamoyl chloride, such as N,N-dimethylthiocarbamoyl chloride, to yield an O-aryl thiocarbamate. organic-chemistry.org This intermediate is the substrate for the key rearrangement step.
The Newman-Kwart rearrangement itself is a thermal, intramolecular process where the aryl group of the O-aryl thiocarbamate migrates from the oxygen atom to the sulfur atom, thereby forming an S-aryl thiocarbamate. wikipedia.orgjk-sci.com This rearrangement is driven by the thermodynamic stability of the C=O bond that is formed at the expense of a C=S bond. organic-chemistry.org The reaction typically requires high temperatures, often in the range of 200-300 °C. wikipedia.org
The final step to obtain the desired 2-mercapto-4-pentylphenol intermediate is the hydrolysis of the S-aryl thiocarbamate. This is commonly achieved under basic conditions, for instance, by using aqueous sodium hydroxide (B78521) or methanolic potassium hydroxide, which cleaves the thiocarbamate to furnish the thiophenol. organic-chemistry.org
Recent advancements have explored milder conditions for the Newman-Kwart rearrangement, including palladium-catalyzed and photoredox-catalyzed methods, which can significantly lower the required reaction temperatures. wikipedia.orgacs.orgnih.gov
Table 1: Key Stages in the Synthesis of 2-Mercapto-4-pentylphenol via Newman-Kwart Rearrangement
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Deprotonation | 4-pentylphenol, Base (e.g., NaH) | 4-pentylphenoxide |
| 2 | Thiocarbamoylation | N,N-dimethylthiocarbamoyl chloride | O-(4-pentylphenyl) dimethylthiocarbamate |
| 3 | Rearrangement | Heat (typically 200-300 °C) | S-(2-hydroxy-5-pentylphenyl) dimethylthiocarbamate |
| 4 | Hydrolysis | Base (e.g., NaOH or KOH) | 2-mercapto-4-pentylphenol |
Coupling Reactions to Form the 2,2'-Dithiobis Structure
Once the 2-mercapto-4-pentylphenol intermediate has been synthesized, the formation of the 2,2'-Dithiobis(4-pentylphenol) structure is achieved through an oxidative coupling reaction that joins two molecules of the thiophenol via a disulfide (-S-S-) bond.
This transformation is a common and well-established reaction in organic chemistry. A variety of oxidizing agents can be employed to facilitate this coupling. The selection of the oxidant can influence the reaction conditions and efficiency. Common laboratory oxidants for this purpose include hydrogen peroxide, iodine, and N-bromosuccinimide (NBS). researchgate.net For instance, the addition of NBS to a solution of a thiol in a solvent like dichloromethane at room temperature can lead to the formation of the corresponding disulfide in high yield. researchgate.net
The mechanism of this oxidation can vary depending on the chosen reagent but often involves the formation of a sulfenyl intermediate which then reacts with a second thiol molecule to form the disulfide and a reduced form of the oxidizing agent.
Green Chemistry Approaches in 2,2'-Dithiobis(4-pentylphenol) Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of 2,2'-Dithiobis(4-pentylphenol) to improve its environmental footprint.
Solvent-Free Synthesis Methodologies
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. For the oxidative coupling of 2-mercapto-4-pentylphenol, solvent-free methods offer a promising alternative to traditional solution-phase reactions.
One such approach is the use of ball milling, a mechanochemical technique where the reaction is carried out by grinding the solid reactants together. This method has been successfully employed for a wide range of organic reactions and can significantly reduce the need for solvents.
Another solvent-free approach is microwave-assisted synthesis. The use of microwave irradiation can accelerate reaction rates and often leads to cleaner reactions with higher yields, all while eliminating the need for a conventional solvent. The oxidation of thiols to disulfides can be efficiently carried out under solvent-free conditions using various reagents, including solid-supported oxidants. mathnet.ruorganic-chemistry.org For example, the oxidation of thiols has been reported using potassium permanganate (B83412) under solvent-free conditions. researchgate.net
Atom Economy and Reaction Efficiency
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. docbrown.infochemistry-teaching-resources.com A reaction with 100% atom economy incorporates all the atoms of the reactants into the final product, generating no waste.
The atom economy of the synthesis of 2,2'-Dithiobis(4-pentylphenol) can be analyzed for the key coupling step. The ideal reaction for forming the disulfide bond from the thiol intermediate is the direct dehydrogenation:
2 R-SH → R-S-S-R + H₂
In this idealized scenario, the only byproduct is hydrogen gas, leading to a very high atom economy. However, in practice, an oxidizing agent is typically used. The choice of oxidant significantly impacts the atom economy.
For example, if hydrogen peroxide (H₂O₂) is used as the oxidant, the reaction is:
2 R-SH + H₂O₂ → R-S-S-R + 2 H₂O
The byproducts are water, which is environmentally benign. The atom economy for this reaction can be calculated as follows:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Table 2: Theoretical Atom Economy for the Oxidation of 2-mercapto-4-pentylphenol with H₂O₂
| Reactant | Molecular Weight ( g/mol ) | Stoichiometry | Total Weight ( g/mol ) |
| 2-mercapto-4-pentylphenol | 196.31 | 2 | 392.62 |
| Hydrogen Peroxide | 34.01 | 1 | 34.01 |
| Total Reactant Weight | 426.63 | ||
| Product | Molecular Weight ( g/mol ) | ||
| 2,2'-Dithiobis(4-pentylphenol) | 390.60 | ||
| Atom Economy (%) | 91.55% |
Chemical Reactivity and Mechanistic Investigations of 2,2 Dithiobis 4 Pentylphenol
Disulfide Bond Reactivity
The disulfide bond (S-S) is a pivotal feature of 2,2'-Dithiobis(4-pentylphenol), and its reactivity is a subject of significant scientific interest. This bond can undergo cleavage through various mechanisms, including reduction, oxidation, and force-induced pathways.
Cleavage Mechanisms of the Disulfide Linkage (e.g., Thiol-Disulfide Exchange)
Thiol-disulfide exchange is a fundamental reaction for disulfide bonds. nih.gov This process involves the nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond. nih.gov This results in the cleavage of the original disulfide bond and the formation of a new one. nih.gov The reaction is a type of S_N2 reaction. researchgate.netnih.gov The reactivity of the sulfhydryl group is dominated by its deprotonated form, the thiolate. nih.gov The equilibrium of this exchange is influenced by the pKa of the thiols involved; a lower pKa of the incoming thiol enhances its nucleophilicity and favors the forward reaction. nih.gov
The general mechanism for thiol-disulfide exchange can be represented as:
R_1-S-S-R_2 + R_3-S^- ⇌ R_1-S-S-R_3 + R_2-S^-
In the context of 2,2'-Dithiobis(4-pentylphenol), this reaction would involve its interaction with another thiol-containing compound.
Reductive and Oxidative Transformations of the Disulfide Bond
Reductive Cleavage: The disulfide bond can be readily reduced to two thiol groups. Common laboratory reducing agents for this transformation include dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP). researchgate.net DTT, a strong reducing agent, is often used to break disulfide bonds in proteins and other molecules. nih.gov TCEP is also a potent reducing agent that is effective over a wide pH range and is irreversible, unlike DTT. nih.govresearchgate.net The reduction of 2,2'-Dithiobis(4-pentylphenol) would yield two molecules of 2-mercapto-4-pentylphenol.
The general reaction for reductive cleavage is:
R-S-S-R + 2[H] → 2 R-SH
Oxidative Transformations: While reduction of the disulfide bond is more common, oxidation can also occur under specific conditions, potentially leading to the formation of thiosulfinates, thiosulfonates, or sulfonic acids. However, detailed studies on the specific oxidative transformations of 2,2'-Dithiobis(4-pentylphenol) are not extensively documented in the readily available literature.
Force-Dependent Chemical Kinetics in Disulfide Cleavage
Recent studies at the single-molecule level have revealed that the cleavage of disulfide bonds can be significantly influenced by mechanical force. nih.govnih.gov When a stretching force is applied to a disulfide bond, the rate of its reduction via thiol-disulfide exchange can be exponentially dependent on the applied force. nih.govnih.govresearchgate.net This phenomenon is attributed to the lengthening of the disulfide bond at the transition state of the reaction. nih.govnih.gov
Computational simulations have further elucidated the complex mechanochemical reactivity of disulfide bonds. ub.edu Depending on the magnitude of the applied force, different cleavage mechanisms can become dominant. ub.edu At moderate forces, a bimolecular S_N2 attack of a nucleophile at a sulfur atom is the preferred pathway. ub.edu However, at higher forces, unimolecular C-S or S-S bond rupture can occur. ub.edu These findings suggest that mechanical stress can significantly alter the energy landscape and preferred reaction pathways for disulfide bond cleavage. ub.edu
Reactivity of Phenolic Hydroxyl Groups
The phenolic hydroxyl (-OH) groups in 2,2'-Dithiobis(4-pentylphenol) are another key site for chemical reactions. These groups can participate in electrophilic aromatic substitution reactions and can be derivatized to form various functional groups.
Electrophilic Aromatic Substitution Reactions
The hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. nptel.ac.inlibretexts.org In 2,2'-Dithiobis(4-pentylphenol), the positions ortho and para to the hydroxyl group are potential sites for electrophilic attack. The general mechanism involves the attack of an electrophile on the electron-rich aromatic ring to form a carbocation intermediate, followed by the loss of a proton to restore aromaticity. libretexts.org
Common electrophilic aromatic substitution reactions for phenols include:
Halogenation: Reaction with halogens (e.g., Br_2, Cl_2) in the presence of a Lewis acid or in a polar solvent. savemyexams.com
Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group (-NO_2). savemyexams.com
Sulfonation: Reaction with fuming sulfuric acid to introduce a sulfonic acid group (-SO_3H).
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst. nptel.ac.in However, Friedel-Crafts reactions can be limited with phenols due to the coordination of the Lewis acid with the hydroxyl group. chemistrysteps.com
The specific regioselectivity of these reactions on 2,2'-Dithiobis(4-pentylphenol) would be influenced by the steric hindrance from the pentyl group and the disulfide bridge.
Derivatization Reactions at Phenolic Sites
The phenolic hydroxyl group can be readily derivatized to form ethers, esters, and other functional groups. These reactions often involve the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion.
Etherification (Williamson Ether Synthesis): The phenoxide ion can react with an alkyl halide to form an ether.
Ar-OH + NaOH → Ar-O^-Na^+ Ar-O^-Na^+ + R-X → Ar-O-R + NaX
Esterification: Phenols can be esterified by reacting with acid chlorides or acid anhydrides in the presence of a base.
Ar-OH + R-COCl → Ar-O-CO-R + HCl
Various derivatizing agents have been developed to specifically react with phenolic hydroxyl groups for analytical purposes, such as enhancing detection in mass spectrometry. mdpi.comnih.gov These derivatization strategies often target the hydroxyl group to introduce a charged or easily ionizable moiety. mdpi.comresearchgate.net
Pentyl Chain Effects on Molecular Reactivity
The presence of the 4-pentyl group on each phenol ring significantly influences the reactivity of 2,2'-Dithiobis(4-pentylphenol). This influence can be dissected into two primary components: electronic effects and steric effects.
Electronic Effects: Alkyl groups, such as the pentyl chain, are generally considered to be electron-donating groups through an inductive effect. solubilityofthings.comlibretexts.org This electron-donating nature increases the electron density of the aromatic ring, which in turn can enhance the reactivity of the phenol towards electrophilic attack. solubilityofthings.comlibretexts.org The increased electron density on the ring makes the phenolic proton more acidic compared to unsubstituted phenol, potentially influencing its role in reactions involving proton transfer.
Steric Effects: The pentyl chain, while influencing the electronic properties, also introduces steric hindrance around the phenolic hydroxyl group and the disulfide linkage. This steric bulk can modulate the accessibility of the reactive sites to other molecules. libretexts.org For instance, in reactions where a bulky reactant needs to approach the hydroxyl group or the sulfur atoms, the pentyl chain may slow down the reaction rate due to spatial obstruction. libretexts.org The length and conformation of the pentyl chain can therefore play a crucial role in determining the selectivity and rate of reactions.
Reaction Mechanisms and Kinetics in Homogeneous and Heterogeneous Systems
The chemical reactivity of 2,2'-Dithiobis(4-pentylphenol) is largely centered around the disulfide bond and the phenolic hydroxyl groups. The cleavage of the disulfide bond is a key reaction, leading to the formation of two molecules of 4-pentylthiophenol (B6330395). This reaction can proceed through various mechanisms depending on the reaction conditions.
Mechanisms of Disulfide Bond Cleavage:
The cleavage of disulfide bonds can be initiated by several means, including reduction, oxidation, or exchange reactions.
Thiol-Disulfide Exchange: This is a common mechanism where a thiol attacks one of the sulfur atoms of the disulfide bond in an SN2-type reaction. nih.govlibretexts.org This results in the formation of a new disulfide and a new thiol. The rate of this exchange is highly dependent on the pH of the medium and the pKa of the attacking thiol. researchgate.net
Reduction: The disulfide bond can be reduced to two thiol groups using various reducing agents.
Oxidation: Under strong oxidizing conditions, the disulfide bond can be further oxidized to form thiosulfinates, thiosulfonates, or sulfonic acids.
Hydrolysis: In some cases, disulfide bonds can undergo hydrolysis to form a thiol and a sulfenic acid, particularly under alkaline conditions or when facilitated by other molecules. lsuhsc.edu
Homogeneous and Heterogeneous Catalysis:
The cleavage of the disulfide bond in dithiobisphenols can be catalyzed in both homogeneous and heterogeneous systems.
Homogeneous Catalysis: In a homogeneous system, the catalyst exists in the same phase as the reactants. fiveable.me Transition metal complexes in solution can act as catalysts for the reduction or cleavage of disulfide bonds. The kinetics of such reactions are influenced by the concentration of the catalyst, substrate, and any co-reagents. nih.gov While specific kinetic data for 2,2'-Dithiobis(4-pentylphenol) is not readily available in the literature, reactions in homogeneous catalysis often follow well-defined rate laws that can be determined experimentally. libretexts.orglibretexts.org
Due to a lack of specific experimental studies on 2,2'-Dithiobis(4-pentylphenol), detailed kinetic parameters such as rate constants and activation energies for its reactions in either homogeneous or heterogeneous systems are not available in the public domain. Further research is required to quantify the reactivity of this specific compound and to fully elucidate its reaction mechanisms under various conditions.
Spectroscopic and Structural Characterization of 2,2 Dithiobis 4 Pentylphenol
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 2,2'-Dithiobis(4-pentylphenol), both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are employed for a complete structural assignment.
Proton and Carbon NMR Chemical Shift Assignments
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 2,2'-Dithiobis(4-pentylphenol) is expected to show distinct signals corresponding to the aromatic protons, the pentyl chain protons, and the hydroxyl proton. Due to the symmetry of the molecule, the two phenolic rings and their respective pentyl chains are chemically equivalent, simplifying the spectrum.
Predicted ¹H NMR Chemical Shifts:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic H (adjacent to -OH) | 6.8 - 7.0 | d | 2H |
| Aromatic H (adjacent to -S-S-) | 7.2 - 7.4 | d | 2H |
| Aromatic H (between -OH and -C₅H₁₁) | 7.0 - 7.2 | dd | 2H |
| Hydroxyl (-OH) | 5.0 - 6.0 | s (broad) | 2H |
| -CH₂- (pentyl, α to ring) | 2.5 - 2.7 | t | 4H |
| -CH₂- (pentyl, β) | 1.5 - 1.7 | m | 4H |
| -CH₂- (pentyl, γ) | 1.3 - 1.5 | m | 4H |
| -CH₂- (pentyl, δ) | 1.2 - 1.4 | m | 4H |
| -CH₃ (pentyl, ω) | 0.8 - 1.0 | t | 6H |
d = doublet, t = triplet, m = multiplet, s = singlet, dd = doublet of doublets
Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton. The number of unique carbon signals will reflect the molecule's symmetry.
Predicted ¹³C NMR Chemical Shifts:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-OH (aromatic) | 150 - 155 |
| C-S (aromatic) | 125 - 130 |
| C-H (aromatic) | 115 - 135 |
| C-C₅H₁₁ (aromatic) | 140 - 145 |
| -CH₂- (pentyl, α to ring) | 35 - 40 |
| -CH₂- (pentyl, other) | 22 - 32 |
| -CH₃ (pentyl) | 13 - 15 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, confirming the connectivity within the pentyl chain and the coupling patterns of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon atom that bears protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons over two to three bonds. It would be crucial for assigning the quaternary carbon atoms (like C-OH, C-S, and C-C₅H₁₁) by observing their correlations with nearby protons. For instance, the protons of the α-CH₂ group of the pentyl chain would show a correlation to the aromatic carbon to which the pentyl group is attached.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is characteristic of its functional groups.
The IR spectrum is expected to show strong absorptions for the O-H and C-H bonds. The disulfide (S-S) bond, being a poor absorber in the IR, may be difficult to detect.
Predicted Major IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3200 - 3600 | O-H | Stretching (broad) |
| 3000 - 3100 | C-H (aromatic) | Stretching |
| 2850 - 2960 | C-H (aliphatic) | Stretching |
| 1500 - 1600 | C=C (aromatic) | Stretching |
| 1450 - 1490 | C-H (aliphatic) | Bending |
| 1150 - 1250 | C-O | Stretching |
The Raman spectrum is particularly useful for detecting the symmetric, non-polar S-S bond, which is expected to show a weak to medium intensity signal.
Predicted Major Raman Shift:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 450 - 550 | S-S | Stretching |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For 2,2'-Dithiobis(4-pentylphenol) (C₂₂H₃₀O₂S₂), the expected molecular weight is approximately 390.16 g/mol .
The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass. The fragmentation pattern would likely involve cleavage of the disulfide bond, which is a relatively weak bond, leading to a prominent peak corresponding to the 4-pentylthiophenol (B6330395) radical cation (m/z ≈ 195). Further fragmentation of the pentyl chain would also be expected.
Predicted Mass Spectrometry Fragmentation:
| m/z | Proposed Fragment |
| 390 | [M]⁺ (Molecular Ion) |
| 195 | [HOC₆H₄(C₅H₁₁)S]⁺ |
| 135 | [HOC₆H₄S]⁺ |
| 71 | [C₅H₁₁]⁺ |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive structural information for crystalline solids, including bond lengths, bond angles, and intermolecular interactions. To date, no publicly available crystal structure for 2,2'-Dithiobis(4-pentylphenol) has been reported.
If a suitable crystal could be grown, X-ray diffraction analysis would be expected to reveal the dihedral angle of the C-S-S-C bond, which is a key structural feature of disulfide-containing compounds. It would also show the conformation of the pentyl chains and the hydrogen bonding interactions involving the hydroxyl groups in the solid state.
Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure (excluding property measurement)
Electronic Absorption (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within a molecule. The phenolic and disulfide moieties are the primary chromophores in 2,2'-Dithiobis(4-pentylphenol). The UV-Vis spectrum, likely recorded in a solvent like ethanol (B145695) or cyclohexane, would be expected to show absorption bands in the ultraviolet region.
The phenolic group typically exhibits two absorption bands, one around 220 nm and a weaker one around 270-280 nm, arising from π → π* transitions within the benzene (B151609) ring. The disulfide bond also absorbs in the UV region, often as a broad, weaker band around 250 nm. The combination of these chromophores would result in a composite spectrum reflecting these transitions.
Fluorescence Spectroscopy: Phenolic compounds can be fluorescent. Upon excitation at an appropriate wavelength (likely corresponding to one of its absorption maxima), 2,2'-Dithiobis(4-pentylphenol) may exhibit fluorescence emission at a longer wavelength. The characteristics of this emission, such as its quantum yield and lifetime, would provide insights into the nature of its excited states. However, without experimental data, a detailed description of its fluorescence behavior would be speculative. No public fluorescence data for this specific compound is currently available.
Theoretical and Computational Chemistry of 2,2 Dithiobis 4 Pentylphenol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like 2,2'-Dithiobis(4-pentylphenol). rsc.orgiaea.org These methods allow for the determination of the molecule's electronic structure, the exploration of its conformational landscape, and the prediction of its vibrational spectra.
The electronic structure of 2,2'-Dithiobis(4-pentylphenol) is characterized by the interplay of the phenolic rings, the disulfide bridge, and the alkyl substituents. The phenolic hydroxyl groups and the pentyl groups are electron-donating, which influences the electron density distribution across the aromatic systems. d-nb.info The disulfide linkage, with its lone pairs of electrons on the sulfur atoms, also plays a crucial role in the molecule's electronic properties.
A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). joaquinbarroso.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. researchgate.netresearchgate.net
For 2,2'-Dithiobis(4-pentylphenol), the HOMO is expected to be localized primarily on the electron-rich phenolic rings and the sulfur atoms of the disulfide bridge. This indicates that these regions are the most probable sites for electrophilic attack. Conversely, the LUMO is likely distributed over the aromatic rings. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net Computational studies on similar substituted phenols have successfully used these parameters to predict their properties. acs.orgnih.goviaea.org
Table 1: Hypothetical Frontier Molecular Orbital Energies for 2,2'-Dithiobis(4-pentylphenol) based on DFT Calculations
| Parameter | Energy (eV) | Description |
| HOMO Energy | -5.8 | Reflects the ionization potential and electron-donating ability. |
| LUMO Energy | -1.2 | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 4.6 | Indicates chemical reactivity and kinetic stability. |
Note: These values are illustrative and would require specific DFT calculations for precise determination.
The flexibility of the disulfide bond is a defining feature of 2,2'-Dithiobis(4-pentylphenol), leading to the existence of different rotational isomers, or rotamers. The conformation of the disulfide bridge is primarily described by the C-S-S-C dihedral angle. wikipedia.org Computational studies on various disulfides have shown that the preferred dihedral angle is typically around ±90°, which minimizes steric hindrance and lone pair repulsion. wikipedia.orgnih.gov
Rotation around the S-S bond is subject to an energy barrier, and the stability of different rotamers can be evaluated by mapping the potential energy surface. tandfonline.com For dialkyl disulfides, the barrier to rotation has been studied both experimentally and computationally. cdnsciencepub.com In the case of 2,2'-Dithiobis(4-pentylphenol), the bulky pentylphenol groups would significantly influence the conformational preferences and the rotational energy barriers.
The analysis of disulfide bridge conformations in proteins has revealed several preferred geometries. nih.gov While 2,2'-Dithiobis(4-pentylphenol) is a smaller molecule, the principles of conformational stability still apply. The presence of the ortho-hydroxyl groups may also lead to intramolecular hydrogen bonding with the sulfur atoms, further influencing the conformational landscape.
Table 2: Predicted Stable Conformations of the Disulfide Bridge in 2,2'-Dithiobis(4-pentylphenol)
| Dihedral Angle (C-S-S-C) | Relative Energy (kcal/mol) | Stability |
| ~ ±90° | 0 (Reference) | Most Stable (Gauche) |
| ~ 0° | High | Unstable (Cis/Eclipsed) |
| ~ 180° | Moderate | Less Stable (Trans/Anti) |
Note: The relative energies are qualitative and based on general findings for disulfides. wikipedia.orgnih.gov
Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. epa.gov By using methods like DFT, the normal modes of vibration for 2,2'-Dithiobis(4-pentylphenol) can be predicted. acs.orgkuleuven.be These calculations provide valuable information about the characteristic frequencies of different functional groups within the molecule.
For 2,2'-Dithiobis(4-pentylphenol), the calculated vibrational spectrum would exhibit several key features:
O-H stretching: A characteristic band for the phenolic hydroxyl groups. ijaemr.com
Aromatic C-H stretching: Vibrations associated with the hydrogen atoms on the benzene (B151609) rings.
Aliphatic C-H stretching: From the pentyl side chains.
C=C stretching: Corresponding to the aromatic rings. ijaemr.com
C-S stretching: A weaker band associated with the carbon-sulfur bonds.
S-S stretching: A characteristically weak band in the low-frequency region of the Raman spectrum.
By comparing the calculated frequencies with experimental data, a detailed assignment of the spectral bands can be achieved. This correlation allows for a comprehensive understanding of the molecule's vibrational properties. epa.govaip.org
Reaction Mechanism Predictions and Transition State Theory
Computational chemistry is a powerful tool for elucidating reaction mechanisms and predicting the kinetics of chemical processes. Through the application of transition state theory, it is possible to model the energy profiles of reactions involving 2,2'-Dithiobis(4-pentylphenol).
The cleavage of the disulfide bond is a key reaction for dithiobisphenols. Computational studies on model disulfides have explored various cleavage mechanisms. ub.edunih.govcaltech.edu These pathways can be initiated by nucleophiles, electrophiles, or radicals.
One common mechanism is the nucleophilic attack on one of the sulfur atoms, proceeding via an SN2-type reaction. scispace.com The energy barrier for this process can be calculated using transition state theory. Another important pathway is radical-induced cleavage, where a radical species attacks the disulfide bond. nih.govresearchgate.net The stability of the resulting radical intermediates and the energy of the transition states determine the feasibility of this pathway. The presence of the phenolic groups in 2,2'-Dithiobis(4-pentylphenol) can influence the reactivity of the disulfide bond towards cleavage.
Table 3: Potential Disulfide Cleavage Mechanisms for 2,2'-Dithiobis(4-pentylphenol)
| Mechanism | Initiating Species | Key Features |
| Nucleophilic Cleavage | Thiolates, Phosphines | SN2 attack on a sulfur atom. scispace.com |
| Reductive Cleavage | Reducing agents | Two-electron reduction leading to two thiolate anions. |
| Oxidative Cleavage | Oxidizing agents | Formation of higher oxidation state sulfur species. |
| Radical-Induced Cleavage | Free radicals | Homolytic cleavage of the S-S bond. nih.gov |
The phenolic hydroxyl groups are critical to the reactivity of 2,2'-Dithiobis(4-pentylphenol), particularly in its role as an antioxidant. Computational studies are widely used to investigate the mechanisms of antioxidant action for phenolic compounds. nih.gov The primary mechanism often involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. tandfonline.comresearchgate.net
The ease of this hydrogen atom transfer is related to the bond dissociation enthalpy (BDE) of the O-H bond. iaea.org Quantum chemical calculations can provide accurate estimates of the O-H BDE. A lower BDE indicates a greater propensity for hydrogen donation and thus higher antioxidant activity. The presence of the electron-donating pentyl group at the para position is expected to lower the O-H BDE compared to unsubstituted phenol (B47542). The steric hindrance provided by the disulfide bridge at the ortho position can also influence the accessibility of the hydroxyl group and the stability of the resulting phenoxyl radical. acs.org
Theoretical models can also explore other potential antioxidant mechanisms, such as sequential proton-loss electron-transfer (SPLET), which is relevant in polar media. nih.gov These computational approaches provide a molecular-level understanding of the structure-activity relationships that govern the reactivity of hindered phenols like 2,2'-Dithiobis(4-pentylphenol).
Molecular Dynamics Simulations
Therefore, the following sections outline the potential application and theoretical considerations for MD simulations of 2,2'-Dithiobis(4-pentylphenol), based on established principles and findings for structurally related molecules.
Conformational Dynamics in Different Environments
The conformational flexibility of 2,2'-Dithiobis(4-pentylphenol) is primarily dictated by the rotation around the disulfide bond and the bonds connecting the phenolic rings to the sulfur atoms, as well as the flexibility of the pentyl chains. MD simulations could provide atomistic insights into how these conformations are influenced by the surrounding environment.
In a vacuum simulation, the molecule would be expected to explore a wide range of conformations, driven by intramolecular forces such as van der Waals interactions and steric hindrance between the two phenol rings and their pentyl substituents. The dihedral angle of the C-S-S-C bond would be a key variable, with certain angles leading to more stable, lower-energy conformations.
When placed in different solvent environments, the conformational landscape of 2,2'-Dithiobis(4-pentylphenol) would be expected to change significantly. In a nonpolar solvent, the molecule might adopt more compact conformations to maximize intramolecular interactions. Conversely, in a polar solvent, the solvent molecules would interact with the polar hydroxyl groups of the phenol rings, potentially leading to more extended conformations. The dynamics of the pentyl chains would also be affected, likely exhibiting greater flexibility in nonpolar environments.
A hypothetical data table summarizing potential results from such simulations is presented below.
Table 1: Hypothetical Conformational Analysis of 2,2'-Dithiobis(4-pentylphenol) in Different Environments from MD Simulations
| Environment | Predominant C-S-S-C Dihedral Angle (degrees) | Average End-to-End Distance of Pentyl Chains (Å) | Root Mean Square Fluctuation (RMSF) of Phenolic Rings (Å) |
| Vacuum | ± 90° | 6.5 | 0.8 |
| Hexane (Nonpolar) | ± 85° | 6.2 | 0.7 |
| Water (Polar) | ± 110° | 7.1 | 1.0 |
Intermolecular Interactions and Aggregation Behavior
The aggregation behavior of 2,2'-Dithiobis(4-pentylphenol) is governed by a combination of intermolecular forces, including hydrogen bonding, van der Waals forces, and potentially π-π stacking interactions between the aromatic rings. MD simulations are ideally suited to probe these interactions and predict how molecules of this compound might self-assemble.
Hydrogen bonding would be expected to occur between the hydroxyl groups of the phenol rings on adjacent molecules. These interactions are highly directional and play a significant role in the formation of small, ordered aggregates. The long pentyl chains would contribute to van der Waals interactions, which are weaker but collectively significant, especially in larger aggregates. These nonpolar chains could lead to hydrophobic collapse, where the pentyl groups cluster together to minimize contact with a polar solvent.
Furthermore, π-π stacking interactions, where the electron-rich aromatic rings of two molecules align, could also contribute to the stability of aggregates. The relative orientation of the stacked rings (e.g., parallel-displaced or T-shaped) could be determined from detailed analysis of simulation trajectories.
The balance of these interactions would determine the size, shape, and stability of the aggregates formed. In a nonpolar environment, van der Waals forces and π-π stacking might dominate, leading to larger, less-ordered aggregates. In a polar environment, hydrogen bonding would be a primary driver for the initial formation of dimers and small oligomers.
A hypothetical data table summarizing the potential intermolecular interaction energies is provided below.
Table 2: Hypothetical Intermolecular Interaction Energies for a 2,2'-Dithiobis(4-pentylphenol) Dimer in Different Solvents from MD Simulations
| Solvent | Hydrogen Bond Energy (kcal/mol) | Van der Waals Energy (kcal/mol) | π-π Stacking Energy (kcal/mol) | Total Interaction Energy (kcal/mol) |
| Hexane | -3.5 | -8.2 | -2.5 | -14.2 |
| Water | -5.8 | -4.1 | -1.8 | -11.7 |
Applications of 2,2 Dithiobis 4 Pentylphenol in Materials Science and Polymer Chemistry
Role as a Polymer Additive
The incorporation of additives is a fundamental strategy to enhance the performance and durability of polymeric materials. Based on its chemical structure, 2,2'-Dithiobis(4-pentylphenol) is anticipated to function primarily as a stabilizing agent.
Contributions to Polymer Stability (e.g., against degradation mechanisms)
These compounds can function as both primary and secondary antioxidants. As primary antioxidants, the phenolic hydroxyl groups can donate a hydrogen atom to terminate the chain reactions initiated by peroxy radicals, thus preventing further degradation. nih.gov This radical scavenging mechanism is a hallmark of hindered phenolic antioxidants. sigmaaldrich.com
A closely related compound, 2,2'-thiobis(4-tert-pentylphenol), is known for its use as an antioxidant. nih.gov The pentyl groups in 2,2'-Dithiobis(4-pentylphenol) would enhance its solubility in non-polar polymer matrices like polyolefins, ensuring homogeneous distribution and effective protection against degradation.
Table 1: Potential Polymer Stabilization Mechanisms of 2,2'-Dithiobis(4-pentylphenol) (Inferred from Analogous Compounds)
| Degradation Initiator | Stabilization Mechanism | Relevant Structural Moiety |
| Peroxy Radicals | Radical Scavenging (Primary Antioxidant) | Phenolic Hydroxyl Group |
| Hydroperoxides | Peroxide Decomposition (Secondary Antioxidant) | Disulfide Linkage |
Investigations into Polymerization Modulation
The synthesis of polymers often requires precise control over the polymerization reaction to achieve the desired molecular weight and properties. Certain compounds can act as inhibitors or retarders to modulate the polymerization rate. Phenolic compounds, in general, are known to inhibit free-radical polymerization by acting as radical scavengers, which can terminate growing polymer chains. nih.gov
The disulfide bond in 2,2'-Dithiobis(4-pentylphenol) could also play a role in polymerization modulation. Disulfides can undergo reversible addition-fragmentation chain transfer (RAFT), a mechanism that can be exploited in controlled radical polymerization techniques. fujifilm.com While typically more complex thiocarbonylthio compounds are used as RAFT agents, the fundamental disulfide chemistry suggests a potential, albeit likely less efficient, role in controlling polymerization.
However, the primary and more predictable role of 2,2'-Dithiobis(4-pentylphenol) in a polymerization mixture would be that of an inhibitor or retarder due to the reactivity of the phenolic hydroxyl groups towards radicals. This could be beneficial in preventing premature or uncontrolled polymerization during monomer storage or processing. acs.org
Monomer in Novel Polymer Architectures
Beyond its role as an additive, the bifunctional nature of 2,2'-Dithiobis(4-pentylphenol) (two phenolic hydroxyl groups) allows it to be considered as a monomer for the synthesis of new polymers with unique properties.
Design and Synthesis of 2,2'-Dithiobis(4-pentylphenol)-Derived Polymers
The presence of two phenolic hydroxyl groups enables the participation of 2,2'-Dithiobis(4-pentylphenol) in step-growth polymerization reactions. It could be condensed with various co-monomers to create a range of polymer families, including:
Polyesters: By reacting with dicarboxylic acids or their derivatives.
Polyethers: Through Williamson ether synthesis with dihalides.
Polycarbonates: In a reaction with phosgene (B1210022) or a dialkyl carbonate.
Poly(phenylene sulfide)-type polymers: The disulfide bridge itself suggests a sulfur-rich backbone, a characteristic known to impart high refractive indices. nih.govacs.org
The incorporation of the dithiobisphenol moiety into the polymer backbone would be expected to confer specific properties to the resulting material. The disulfide bond, for instance, is cleavable under specific reducing or oxidizing conditions, which could be harnessed for creating degradable or responsive polymers. The phenolic groups along the polymer chain could also enhance thermal stability and provide sites for further functionalization.
Controlled Polymerization Techniques utilizing the Dithiobisphenol Moiety
The disulfide linkage within 2,2'-Dithiobis(4-pentylphenol) opens up possibilities for its use in controlled polymerization methodologies. As mentioned, the principle of reversible addition-fragmentation chain transfer (RAFT) polymerization relies on the reversible cleavage of sulfur-containing compounds. sigmaaldrich.comfujifilm.com
While not a conventional RAFT agent, polymers derived from 2,2'-Dithiobis(4-pentylphenol) would contain disulfide bonds in their backbone. These bonds could potentially be activated to initiate the polymerization of other monomers, leading to the formation of block copolymers. This "in-chain" RAFT functionality is a sophisticated approach to creating complex polymer architectures.
Furthermore, the disulfide bond is known to be dynamic, capable of undergoing exchange reactions. This property is the basis for a class of self-healing polymers known as vitrimers. Polymers incorporating the 2,2'-Dithiobis(4-pentylphenol) unit could potentially exhibit such dynamic behavior, allowing for network rearrangement and material repair upon the application of a stimulus like heat or light.
Advanced Materials Development
The unique combination of aromatic, phenolic, and disulfide functionalities in 2,2'-Dithiobis(4-pentylphenol) suggests its potential utility in the development of advanced materials with specialized properties.
One promising area is the development of high-refractive-index polymers (HRIPs). nih.gov The incorporation of sulfur atoms into a polymer backbone is a well-established strategy for increasing the refractive index of the material. acs.orgacs.orggoogle.com Polymers synthesized from 2,2'-Dithiobis(4-pentylphenol) would have a significant sulfur content, potentially leading to materials with high refractive indices suitable for applications in optical lenses, adhesives, and coatings. nih.govgoogle.com
The inherent antioxidant nature of the phenolic groups, if integrated into the polymer backbone, could lead to the creation of "self-protecting" polymers. These materials would have built-in resistance to thermal and oxidative degradation, enhancing their durability and service life in demanding applications, such as high-performance plastics and engineering polymers. nih.gov
Table 2: Potential Advanced Materials Derived from 2,2'-Dithiobis(4-pentylphenol)
| Material Class | Key Structural Feature | Potential Application |
| High-Refractive-Index Polymers | High Sulfur Content from Disulfide Bridge | Optical lenses, coatings, optoelectronics |
| Degradable/Responsive Polymers | Cleavable Disulfide Bond in Backbone | Drug delivery, temporary adhesives |
| Self-Healing Polymers (Vitrimers) | Dynamic Disulfide Exchange | Re-processable thermosets, repairable materials |
| High-Performance Polymers | Aromatic Backbone with Phenolic Groups | Engineering plastics, aerospace components |
Integration into Functional Composites
The integration of 2,2'-Dithiobis(4-pentylphenol) into functional composites is not described in the available scientific literature. However, related compounds, specifically alkylphenol disulfide polymers, are utilized in the rubber industry as vulcanizing agents. scienoc.comarkema.com These polymers contribute to the formation of mono-sulfidic crosslinks within the rubber matrix, which can enhance the heat and aging resistance of the final composite material. scienoc.comscienoc.com For instance, poly-tert-amylphenol disulfide, a structurally similar compound, is known to improve the dispersion of other additives and enhance the heat-aging properties of vulcanizates. scienoc.com
Table 1: Potential, but unconfirmed, role of 2,2'-Dithiobis(4-pentylphenol) in functional composites based on related compounds.
| Property | Potential Effect | Basis of Speculation |
| Crosslinking | Could act as a vulcanizing or curing agent. | Analogy with alkylphenol disulfide polymers used in the rubber industry. scienoc.comarkema.comscienoc.com |
| Thermal Stability | May improve the heat resistance of the composite. | Formation of stable mono-sulfidic crosslinks, similar to related compounds. scienoc.com |
| Antioxidant Activity | The phenolic structure suggests potential to inhibit oxidative degradation. | General property of phenolic compounds and noted for some alkylphenol disulfides. arkema.com |
Fabrication of Responsive Materials (e.g., stimuli-responsive disulfide bonds)
The disulfide bond (S-S) is a key functional group in the design of stimuli-responsive materials. This bond can be cleaved and reformed under specific chemical or physical stimuli, such as changes in redox potential, pH, or the presence of certain thiols. This reversible nature makes disulfide-containing polymers "smart" materials capable of controlled degradation, self-healing, or triggered release of encapsulated agents. mdpi.comnih.govrsc.orgrsc.org
While the concept of using disulfide bonds to create responsive materials is well-established, there is no specific research available that details the use of 2,2'-Dithiobis(4-pentylphenol) for this purpose. The presence of the disulfide linkage within its structure theoretically makes it a candidate for incorporation into such materials. For example, it could be used as a crosslinker or a monomer in the synthesis of polymers that can be degraded or have their properties altered in a reducing environment.
Table 2: Theoretical application of 2,2'-Dithiobis(4-pentylphenol) in responsive materials.
| Stimulus | Potential Response Mechanism | Potential Application |
| Reducing Agents (e.g., thiols) | Cleavage of the disulfide bond to form two thiol groups. | Controlled degradation of a polymer network, release of encapsulated materials. |
| Redox Potential Change | Reversible cleavage and formation of the disulfide bond. | Self-healing materials, switchable surfaces. |
The lack of specific data for 2,2'-Dithiobis(4-pentylphenol) suggests that it may not have been extensively studied for these advanced applications, or that the research is not in the public domain. Further investigation and synthesis of polymers incorporating this specific molecule would be necessary to validate these potential uses and to characterize the resulting materials' properties.
Coordination Chemistry of 2,2 Dithiobis 4 Pentylphenol Ligands
Metal Ion Complexation Studies
The chelation of metal ions by 2,2'-Dithiobis(4-pentylphenol) is a critical area for future research. The molecule's structure suggests a potential for forming stable complexes with a variety of metal ions.
Chelation Mechanisms Involving Phenolic Oxygen and Disulfide Sulfur Atoms
The 2,2'-Dithiobis(4-pentylphenol) ligand possesses two primary donor sites for metal coordination: the oxygen atoms of the phenolic hydroxyl groups and the sulfur atoms of the disulfide bridge. It is hypothesized that chelation would primarily occur through the deprotonated phenolic oxygen atoms, forming strong metal-oxygen bonds. The disulfide sulfur atoms could also participate in coordination, though likely in a weaker fashion, potentially leading to the formation of bidentate or even tridentate chelate rings. The flexibility of the disulfide bridge would play a significant role in accommodating the geometric preferences of different metal ions.
Synthesis and Characterization of Metal-2,2'-Dithiobis(4-pentylphenol) Complexes
The synthesis of metal complexes with 2,2'-Dithiobis(4-pentylphenol) would likely involve the reaction of a metal salt with the ligand in a suitable solvent, possibly in the presence of a base to facilitate deprotonation of the phenolic groups. Characterization of the resulting complexes would be crucial to understanding their structure and bonding. Techniques such as single-crystal X-ray diffraction would provide definitive structural information, while spectroscopic methods like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy would offer insights into the coordination environment of the metal ion.
Stereochemical Aspects of Ligand-Metal Interactions
The non-planar nature of the 2,2'-Dithiobis(4-pentylphenol) ligand, arising from the dihedral angle of the disulfide bond, introduces interesting stereochemical possibilities upon complexation. The coordination of a metal ion could lead to the formation of different stereoisomers, including diastereomers and enantiomers. The specific stereochemistry would be influenced by the coordination geometry of the metal ion and the steric constraints imposed by the pentyl groups. The study of these stereochemical aspects would be essential for understanding the ligand's selectivity in complex formation. nih.gov
Catalytic Applications of 2,2'-Dithiobis(4-pentylphenol) Metal Complexes
Design of Metal-Organic Frameworks
Metal-Organic Frameworks (MOFs) are a class of porous materials with applications in gas storage, separation, and catalysis. nih.govmdpi.comnih.gov The bifunctional nature of the 2,2'-Dithiobis(4-pentylphenol) ligand, with its two phenolic groups, makes it a potential building block for the construction of novel MOFs. The pentyl groups could influence the porosity and dimensionality of the resulting framework. The synthesis and characterization of such MOFs would be a promising avenue for future research.
Catalytic Activity of 2,2'-Dithiobis(4-pentylphenol) Complexes in Organic Transformations: A Review of Available Research
Despite extensive searches of scientific literature, there is currently no available research detailing the specific catalytic activity of coordination complexes of 2,2'-Dithiobis(4-pentylphenol) in organic transformations.
While the broader field of coordination chemistry has extensively investigated the catalytic applications of metal complexes with various sulfur-containing ligands, specific studies focusing on 2,2'-Dithiobis(4-pentylphenol) are not present in the reviewed literature. General research in this area indicates that metal complexes incorporating sulfur-based ligands can be active in a range of organic reactions. However, without specific studies on the title compound, no detailed research findings or data on its catalytic performance can be provided.
Advanced Analytical Techniques for Research Applications of 2,2 Dithiobis 4 Pentylphenol
Chromatographic Methodologies
Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and quantification of individual components within a mixture. For a compound like 2,2'-Dithiobis(4-pentylphenol), both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer powerful, albeit different, approaches to its analysis.
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile and thermally sensitive compounds, making it ideally suited for 2,2'-Dithiobis(4-pentylphenol). chromforum.orgsepscience.com It is also an invaluable tool for real-time reaction monitoring, providing crucial data on the consumption of reactants and the formation of products. isca.me
A typical HPLC method for purity analysis of 2,2'-Dithiobis(4-pentylphenol) would involve a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. isca.menih.gov Given the lipophilic nature of the pentyl chains and the aromatic rings, a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water would be employed. dphen1.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the timely elution of the highly retained 2,2'-Dithiobis(4-pentylphenol) while also separating it from any more polar starting materials or by-products. isca.me
Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the phenolic chromophore exhibits strong absorbance, typically around 280 nm. isca.meresearchgate.net The purity of a sample is determined by integrating the area of the main peak corresponding to 2,2'-Dithiobis(4-pentylphenol) and comparing it to the total area of all peaks in the chromatogram. chromforum.org A purity level of over 98% is often required for research applications. chromforum.org
Reaction Monitoring:
During the synthesis of 2,2'-Dithiobis(4-pentylphenol), for instance, via the oxidation of 4-pentylthiophenol (B6330395), HPLC can be used to track the progress of the reaction. Aliquots are taken from the reaction mixture at various time points, quenched, and injected into the HPLC system. The resulting chromatograms would show a decrease in the peak corresponding to the starting material and a concurrent increase in the peak for the desired disulfide product. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.
Table 1: Illustrative HPLC Method Parameters for Purity Analysis of 2,2'-Dithiobis(4-pentylphenol)
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% B to 100% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~12.5 min |
Table 2: Hypothetical Reaction Monitoring Data for the Synthesis of 2,2'-Dithiobis(4-pentylphenol)
| Time (hours) | Starting Material (Peak Area %) | Product (Peak Area %) |
| 0 | 99.5 | 0.5 |
| 1 | 75.2 | 24.8 |
| 2 | 48.9 | 51.1 |
| 4 | 15.6 | 84.4 |
| 6 | 2.1 | 97.9 |
| 8 | <0.5 | >99.5 |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. jfda-online.com Phenolic compounds, due to their polar hydroxyl group, can exhibit poor peak shape and tailing in GC analysis. jfda-online.com Therefore, a derivatization step is typically required to convert the polar -OH group into a less polar, more volatile ether or ester. jfda-online.comnih.gov
For 2,2'-Dithiobis(4-pentylphenol), a common derivatization strategy is silylation. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the acidic protons of the phenolic hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. nih.govmdpi.com This derivatization is often carried out in a suitable solvent like acetone, which has been shown to accelerate the reaction. nih.gov The resulting silylated derivative is more volatile and thermally stable, making it amenable to GC analysis. nih.gov
The derivatized sample is then injected into a GC system, typically equipped with a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms). The separation is based on the boiling points and interactions of the analytes with the stationary phase. Mass Spectrometry (MS) is the preferred detection method (GC-MS), as it not only provides quantitative data but also yields a mass spectrum that can confirm the identity of the compound based on its fragmentation pattern. nih.govresearchgate.net
Table 3: Representative GC-MS Parameters for the Analysis of Derivatized 2,2'-Dithiobis(4-pentylphenol)
| Parameter | Value |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector Temperature | 280 °C |
| Oven Program | Start at 150 °C, ramp to 300 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Derivatization Reagent | BSTFA with 1% TMCS |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-600 m/z |
Electrophoretic Separation Techniques
Capillary Electrophoresis (CE) offers an alternative to chromatographic methods, providing high separation efficiency and short analysis times, particularly for charged species. nih.govresearchgate.netwmich.edu For phenolic compounds like 2,2'-Dithiobis(4-pentylphenol), Capillary Zone Electrophoresis (CZE) is the most applicable mode. nih.govscilit.comcapes.gov.br
In CZE, separation is achieved based on the differential migration of ions in an electric field. Since 2,2'-Dithiobis(4-pentylphenol) is a weak acid, its analysis by CZE is performed in an alkaline buffer (e.g., borate (B1201080) or phosphate (B84403) buffer at pH > 8). researchgate.net Under these conditions, the phenolic hydroxyl groups deprotonate to form phenolate (B1203915) anions. These anions migrate towards the anode, but due to the strong electroosmotic flow (EOF) in a fused silica (B1680970) capillary, they are carried towards the cathode at different velocities depending on their charge-to-size ratio.
The migration time of 2,2'-Dithiobis(4-pentylphenol) would be influenced by the pH and ionic strength of the buffer. researchgate.net Optimization of these parameters is crucial for achieving good resolution from potential impurities. nih.gov Detection is typically performed using a UV detector integrated into the CE instrument. researchgate.net
Table 4: Illustrative Capillary Zone Electrophoresis Conditions for 2,2'-Dithiobis(4-pentylphenol) Analysis
| Parameter | Condition |
| Capillary | Fused Silica (e.g., 50 µm i.d., 50 cm total length) |
| Background Electrolyte | 25 mM Borate Buffer, pH 9.2 |
| Separation Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |
| Detection | UV at 220 nm |
Sensor Development for Specific Chemical Species (not for human/environmental detection)
The unique chemical structure of 2,2'-Dithiobis(4-pentylphenol), featuring a cleavable disulfide bond and phenolic hydroxyl groups, makes it an interesting candidate for the development of chemosensors, particularly disulfide-responsive probes for research applications.
Fluorescent probes that can detect specific analytes through changes in their emission properties are of great interest in chemical biology and materials science. nih.govrsc.org The disulfide bond in 2,2'-Dithiobis(4-pentylphenol) can be cleaved by reducing agents, such as thiols. This cleavage event can be used as a trigger to induce a change in the fluorescence of a molecule.
A common strategy for creating a disulfide-responsive probe involves attaching a fluorophore to the dithiobisphenol scaffold. nih.govbiorxiv.orgnd.edu In its intact state, the fluorescence of the fluorophore might be quenched. Upon cleavage of the disulfide bond by a target analyte (e.g., a specific thiol-containing species in a research context), the two resulting thiophenol units would be released. This release could alleviate the quenching effect, leading to a "turn-on" fluorescent response. The phenolic hydroxyl groups could also be modified to tune the probe's solubility and reactivity.
The development of such a probe would involve the synthesis of a derivative of 2,2'-Dithiobis(4-pentylphenol) conjugated to a fluorophore. The response of this probe to various reducing agents would be characterized using fluorescence spectroscopy, measuring the change in emission intensity upon addition of the analyte.
Table 6: Conceptual Design of a Disulfide-Responsive Probe Based on 2,2'-Dithiobis(4-pentylphenol)
| Component | Function |
| 2,2'-Dithiobis(4-pentylphenol) Scaffold | Provides the disulfide recognition site. The pentyl groups enhance solubility in non-polar environments. |
| Fluorophore (e.g., NBD, Bodipy) | The signaling unit whose fluorescence is modulated by the cleavage of the disulfide bond. |
| Linker | Covalently attaches the fluorophore to the dithiobisphenol scaffold. |
| Analyte (e.g., a specific research thiol) | Triggers the cleavage of the disulfide bond, leading to a fluorescent signal. |
The analytical techniques described herein provide a robust framework for the comprehensive characterization of 2,2'-Dithiobis(4-pentylphenol) and for exploring its potential in the development of novel research tools.
Research on 2,2'-Dithiobis(4-pentylphenol) in Phenol-Based Detection Systems Remains Undisclosed
Despite a thorough review of available scientific literature, specific research findings detailing the application of the chemical compound 2,2'-Dithiobis(4-pentylphenol) in phenol-based detection systems are not presently available in the public domain. Consequently, an in-depth article on its use in advanced analytical techniques for research applications, as outlined, cannot be generated at this time.
Phenol-based detection systems are a significant area of analytical chemistry, often leveraging the electrochemical or spectroscopic properties of phenolic compounds for the detection of various analytes. These systems are employed in diverse fields, including environmental monitoring, food safety, and clinical diagnostics. The core principle often involves the oxidation of the phenol (B47542) group, which can be detected and quantified using techniques such as cyclic voltammetry, differential pulse voltammetry, or spectrophotometry.
While research exists on the analytical applications of structurally related phenolic compounds, such as 4-tert-pentylphenol and 2,4-di-tert-pentylphenol, specific data on 2,2'-Dithiobis(4-pentylphenol) remains elusive. The disulfide linkage and the two phenol rings in its structure suggest potential for unique electrochemical behavior that could theoretically be exploited in sensor development. However, without published research, any discussion of its specific role in detection systems would be purely speculative.
The development of a phenol-based detection system typically involves several stages of research, including:
Synthesis and Characterization: The synthesis of the specific phenol derivative and confirmation of its structure and purity using methods like NMR and mass spectrometry.
Electrochemical/Spectroscopic Studies: Investigation of the compound's fundamental electrochemical or spectroscopic properties to determine its suitability as a sensing molecule.
Sensor Fabrication: The immobilization of the phenolic compound onto a transducer surface (e.g., an electrode) to create a functional sensor.
Analytical Performance Evaluation: The testing of the sensor's performance in terms of sensitivity, selectivity, detection limit, and stability for a target analyte.
Detailed research findings, including data on oxidation potentials, detection limits for specific analytes, and comparisons with other detection methods, are crucial for a comprehensive scientific article. As this information is not currently published for 2,2'-Dithiobis(4-pentylphenol) , a substantive report on its application in phenol-based detection systems cannot be compiled.
Q & A
Basic Research Questions
Q. What are the recommended synthesis methods for 2,2'-Dithiobis(4-pentylphenol), and how can purity be optimized?
- Methodology : The compound is synthesized via oxidative coupling of 4-pentylphenol thiol precursors. Common oxidizing agents include iodine or hydrogen peroxide in ethanol or THF under inert conditions. For purity optimization:
- Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the disulfide product.
- Confirm purity via HPLC (C18 column, methanol/water mobile phase) and characterize using -NMR (e.g., δ 1.3 ppm for pentyl CH groups) and FTIR (S-S stretch ~500 cm) .
- Key Challenge : Competing side reactions (e.g., over-oxidation to sulfonic acids) require strict control of reaction time and oxidant stoichiometry.
Q. How should researchers characterize the structural and thermal stability of 2,2'-Dithiobis(4-pentylphenol)?
- Methodology :
- Structural Analysis : Employ single-crystal XRD for disulfide bond geometry and intermolecular interactions.
- Thermal Stability : Perform TGA (10°C/min, N atmosphere) to determine decomposition onset temperature (~200–250°C typical for disulfides). DSC can identify melting transitions.
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported reactivity of 2,2'-Dithiobis(4-pentylphenol) under reducing conditions?
- Background : Discrepancies exist in reduction kinetics (e.g., dithiothreitol vs. glutathione).
- Methodology :
- Design pH-controlled assays (e.g., phosphate buffer pH 7.4 vs. acetate buffer pH 5.0) to evaluate thiol-disulfide exchange rates via UV-Vis (monitor loss of S-S absorbance at 260–280 nm).
- Use LC-MS to identify intermediates (e.g., monomeric thiol or mixed disulfides).
- Critical Analysis : Contradictions may arise from solvent polarity or reductant accessibility to the sterically hindered disulfide bond.
Q. How can computational modeling predict the interaction of 2,2'-Dithiobis(4-pentylphenol) with biological membranes?
- Methodology :
- Perform molecular dynamics (MD) simulations using lipid bilayer models (e.g., POPC membranes). Parameterize the compound with force fields (e.g., GAFF2).
- Analyze free energy profiles (umbrella sampling) for partitioning into hydrophobic vs. interfacial regions.
- Expected Outcomes : The pentyl chains may enhance membrane permeability, while the phenolic OH groups could anchor at the lipid-water interface.
Q. What are the degradation pathways of 2,2'-Dithiobis(4-pentylphenol) under UV irradiation, and how do they impact experimental reproducibility?
- Methodology :
- Expose solutions to UV light (254 nm) and monitor degradation via GC-MS. Identify photoproducts (e.g., sulfoxides or cleaved monomers).
- Quantify reaction quantum yields using actinometry.
- Mitigation : Store solutions in amber vials and include radical scavengers (e.g., BHT) to suppress chain reactions.
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
